molecular formula C7H10N2O2 B100484 5-Isopropyluracil CAS No. 17432-95-0

5-Isopropyluracil

Cat. No.: B100484
CAS No.: 17432-95-0
M. Wt: 154.17 g/mol
InChI Key: NWNKIJNFNJCAHN-UHFFFAOYSA-N
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Description

5-Isopropyluracil is a derivative of uracil, a pyrimidine nucleobase found in RNA This compound is characterized by the presence of an isopropyl group at the fifth position of the uracil ring

Mechanism of Action

Target of Action

The primary target of 5-Isopropyluracil, also known as Fluorouracil, is the enzyme thymidylate synthase (TS) . This enzyme plays a crucial role in DNA synthesis by converting deoxyuridylic acid to thymidylic acid .

Mode of Action

This compound acts by binding to its target, thymidylate synthase, in the presence of the folate cofactor, N5–10-methylenetetrahydrofolate, forming a covalently bound ternary complex . This binding inhibits the action of thymidylate synthase, thereby blocking the synthesis of the pyrimidine thymidylate (dTMP), a nucleotide required for DNA replication .

Biochemical Pathways

The action of this compound affects the biochemical pathway of DNA synthesis. By inhibiting thymidylate synthase, it disrupts the balance of pyrimidine nucleotides, leading to the incorporation of uracil in DNA . This abnormality is then recognized and removed by the uracil base excision repair (BER) pathway .

Pharmacokinetics

The pharmacokinetics of this compound is characterized by marked interpatient variability . It is poorly absorbed after oral administration, with erratic bioavailability . Following parenteral administration, there is rapid distribution and elimination of the drug, with an apparent terminal half-life of approximately 16 minutes . The rapid elimination is primarily due to swift catabolism of this compound in the liver .

Result of Action

The result of this compound’s action is the inhibition of DNA synthesis, leading to cell death . This makes it an effective antineoplastic agent, used in the treatment of various types of cancer, including colon, esophageal, gastric, rectum, breast, biliary tract, stomach, head and neck, cervical, pancreas, renal cell, and carcinoid .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain pathophysiological states, such as renal or hepatic dysfunction, may require caution in administering the drug . Additionally, drug interactions with other antineoplastic drugs, as well as with other classes of agents, have been reported .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 5-Isopropyluracil are not well-studied. As a derivative of uracil, it may interact with enzymes, proteins, and other biomolecules in a similar manner. Uracil base pairs with adenine and replaces thymine during DNA transcription

Cellular Effects

It is known that uracil and its derivatives play crucial roles in cellular processes such as DNA transcription . Therefore, it is reasonable to hypothesize that this compound may also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

As a derivative of uracil, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

As a derivative of uracil, it may be involved in similar metabolic pathways . This could include interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropyluracil can be achieved through several methods. One common approach involves the reaction of N-(2-cyano-3-methylbutanoyl)urea with a reducing agent in an aqueous sulfuric acid solution . This method yields this compound with high efficiency and in a short time.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions: 5-Isopropyluracil undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted uracil compounds .

Scientific Research Applications

5-Isopropyluracil has several scientific research applications:

Comparison with Similar Compounds

  • 6-Benzyl-1-benzyloxymethyl-5-isopropyluracil
  • 6-(3’,5’-Dimethylbenzyl)-1-ethoxymethyl-5-isopropyluracil
  • 5-Ethyluracil
  • 5-Propyluracil

Uniqueness: 5-Isopropyluracil is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-propan-2-yl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-4(2)5-3-8-7(11)9-6(5)10/h3-4H,1-2H3,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWNKIJNFNJCAHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CNC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30169816
Record name 5-Isopropyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30169816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17432-95-0
Record name 5-Isopropyluracil
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017432950
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Record name 17432-95-0
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Record name 5-Isopropyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30169816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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